molecular formula C22H18ClN3O3 B3016100 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 442649-93-6

1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B3016100
CAS No.: 442649-93-6
M. Wt: 407.85
InChI Key: GZTNGVGXCWNSEG-UHFFFAOYSA-N
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Description

1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H18ClN3O3 and its molecular weight is 407.85. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-13(27)26-19(11-18(25-26)14-5-3-2-4-6-14)16-9-15-10-20-21(29-8-7-28-20)12-17(15)24-22(16)23/h2-6,9-10,12,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTNGVGXCWNSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The chemical formula of the compound is C16H16ClN3O3C_{16}H_{16}ClN_{3}O_{3}, with a molecular weight of approximately 349.77 g/mol. The structure features a quinoline moiety linked to a pyrazole derivative, which is hypothesized to contribute to its biological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly concerning its anticancer and antimicrobial properties. Key findings from recent studies include:

Anticancer Activity

  • Mechanism of Action : The compound exhibits significant antiproliferative effects on several cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell growth in breast cancer (MDA-MB-231 and MCF-7), prostate cancer (PC-3), and other tumor cell lines.
    • Case Study : A study evaluated the growth-inhibitory potency of this compound at varying concentrations (10 µM to 25 µM) using MTS assays. The results indicated a dose-dependent decrease in cell viability across different cancer cell lines (Table 1).
    Cell LineConcentration (µM)% Cell Viability
    MDA-MB-2311075
    MDA-MB-2311560
    PC-31556
    MRC-515>82
  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins. This inhibition may lead to the destabilization of multiple cancer-related pathways.

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Its structural components are similar to known antimicrobial agents, indicating potential efficacy against various bacterial strains.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that integrate various chemical functionalities. The development of derivatives has been a focal point in enhancing its biological activity.

Notable Derivatives

Research has indicated that modifications to the quinoline or pyrazole moieties can significantly alter the biological profile of the compounds. For instance:

  • Substituting different aryl groups on the pyrazole ring has shown varying levels of anticancer activity.

Research Findings

Recent literature highlights several key findings regarding the biological activity of related compounds:

  • Quinoline Derivatives : Studies have shown that quinoline-based compounds often exhibit potent anticancer properties due to their ability to interact with multiple cellular targets.
  • Hybrid Molecules : Research into hybrid molecules combining different pharmacophores has revealed enhanced activity against resistant cancer cell lines.

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